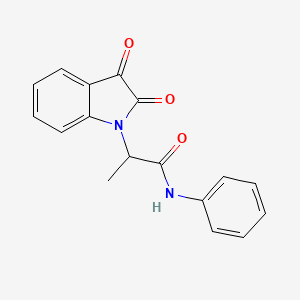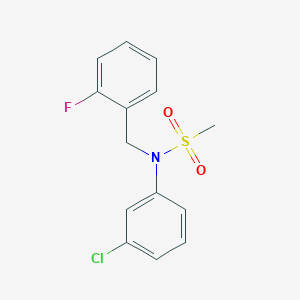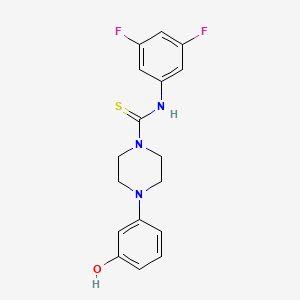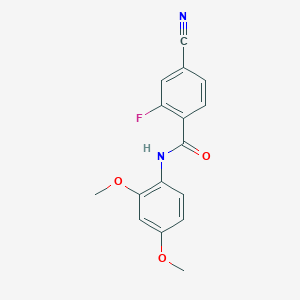
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide
Übersicht
Beschreibung
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide, also known as DPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide involves the inhibition of the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is an enzyme that catalyzes the first step in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting TDO, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide reduces the production of kynurenine, which has been shown to have immunosuppressive and pro-inflammatory effects.
Biochemical and Physiological Effects:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide induces apoptosis, which is a process of programmed cell death. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. In infectious disease research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to inhibit the replication of the influenza virus and the hepatitis C virus. In inflammation research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide is its high potency, which allows for the use of lower concentrations in lab experiments. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide also has a high selectivity for TDO, which reduces the risk of off-target effects. However, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has poor solubility in water, which can limit its use in certain experiments. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide is also unstable in acidic conditions, which can affect its potency.
Zukünftige Richtungen
Future research on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide could focus on its potential applications in other fields, such as neurodegenerative diseases and autoimmune diseases. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has also been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Future research could also focus on the development of more potent and selective TDO inhibitors, which could have even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been extensively studied for its potential applications in various fields, including cancer research, infectious disease research, and inflammation research. In cancer research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has also been shown to have anti-viral activity against the influenza virus and the hepatitis C virus. Inflammation research has also shown that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(16(21)18-12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)15(20)17(19)22/h2-11H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSCJRORJLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4390465.png)
![4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4390486.png)

![N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4390508.png)
![2-methyl-4-[(2-methylphenyl)amino]-6-quinolinecarboxylic acid hydrochloride](/img/structure/B4390514.png)
![N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4390521.png)
![N-(2,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4390527.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide](/img/structure/B4390533.png)
![2-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4390535.png)


![N~1~-[4-(4-chlorophenoxy)phenyl]-N~2~,N~2~-dimethylglycinamide hydrochloride](/img/structure/B4390548.png)
![ethyl 4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4390557.png)